1,2-二甲基吡啶碘化物

描述

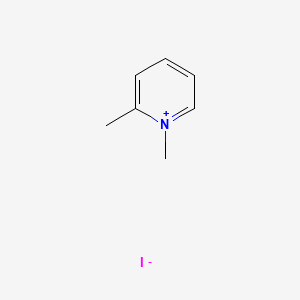

1,2-Dimethylpyridinium iodide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The 1,2-dimethylpyridinium iodide variant has two methyl groups attached to the nitrogen-containing pyridine ring, which significantly alters its chemical behavior compared to the parent compound.

Synthesis Analysis

The synthesis of 1,2-dimethylpyridinium iodide and its derivatives has been explored in several studies. For instance, the transformations of this compound under the influence of sulfites of cyclic amines have been investigated, revealing that it undergoes demethylation and recyclization both with and without exchange of an amino group when heated with aqueous solutions of the cyclic amines . Another study focused on the synthesis of related compounds, such as 2- and 5-(1,1-dimethyl-1,2,5,6-tetrahydropyridinium-3-yl) oxadiazoline iodides, which were synthesized from nicotinaldehyde and nicotinhydrazine .

Molecular Structure Analysis

The molecular structure of 1,2-dimethylpyridinium iodide and its analogs has been characterized using various analytical techniques. X-ray diffraction has been employed to establish the structure of related compounds, such as trans-2,6-dimethallyl-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide . Computational methods, such as density functional theory (DFT), have also been used to calculate the molecular geometry and compare it with experimental data, as seen in the study of 2,3-diethoxycarbonyl-1-methylpyridinium iodide .

Chemical Reactions Analysis

The chemical reactivity of 1,2-dimethylpyridinium iodide includes its ability to participate in various transformations. For example, it can react with sulfites of cyclic amines to undergo demethylation and recyclization . The electrical properties of some derivatives have been correlated with their molecular structures, indicating that the compound can exhibit semiconducting properties and engage in temperature-dependent or independent conductions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dimethylpyridinium iodide derivatives have been extensively studied. Their electrical properties, such as semiconducting behavior and activation energies of conduction, have been analyzed and found to be influenced by the molecular structure . The nonlinear optical absorption properties of multisubstituted pyridinium salts have also been investigated, showing that the electron-donating ability, number of side chains, and molecular coplanar characteristics significantly impact their properties .

科学研究应用

转化和再循环

1,2-二甲基吡啶碘化物在与环状胺的水溶液加热时会发生去甲基化和再循环。这个过程既涉及氨基的交换,也可能不涉及氨基的交换,展示了其在化学转化中的反应性和潜力 (Kost 等人,1980 年)。

光谱和相变

N,N-二甲基-吡咯烷碘化物与 1,2-二甲基吡啶碘化物密切相关,它表现出独特的固-固相变,可以通过核磁共振 (NMR) 光谱和阻抗光谱观察到。这些转变与阳离子的迁移率和各向同性翻转有关,表明其在材料科学和相变研究中的应用 (Adebahr 等人,2005 年)。

非线性光学中的光谱性质

苯乙烯吡啶盐是 1,2-二甲基吡啶碘化物的衍生物,在其紫外/可见光谱中表现出很强的吸收带,使其可能在非线性光学和生物学研究中很有用。这些光谱性质与氨基的取代常数没有简单的关系 (Gawinecki 和 Trzebiatowska,2000 年)。

分析化学应用

1,2-二甲基吡啶碘化物可用于测定水溶液中的碘、碘化物和碘酸盐的技术中。这包括对碘进行衍生化,以便通过气相色谱-质谱法进行测量,表明其在环境和分析化学中的应用 (Shin 等人,1996 年)。

与镧系元素碘化物的络合物形成

与镧系元素碘化物和 2,6-二甲基吡啶 1-氧化物(与 1,2-二甲基吡啶碘化物相关)形成的络合物已经过研究。由于其独特的红外和电导性质,这些络合物在配位化学和材料科学中具有潜在的应用 (Ramakrishnan 和 Soundararajan,1977 年)。

非线性光吸收性质

多取代吡啶盐,包括 1,2-二甲基吡啶碘化物的衍生物,已显示出很强的非线性光吸收性质。这使得它们与光子学和光学材料研究领域相关 (Xu 等人,2008 年)。

磁结构相关性

结构上类似于 1,2-二甲基吡啶碘化物的对位-N-烷基吡啶的碘化盐表现出磁结构相关性,从反铁磁行为到铁磁行为不等。这使得它们在磁性材料研究中受到关注 (Awaga 等人,1994 年)。

半导体中的电气性质

某些吡啶碘化物衍生物表现出半导体性质,在电子学和材料科学中具有潜在的应用。它们的电气性质,例如传导的活化能,受其分子结构的影响 (Etaiw 等人,1990 年)。

在有机金属化学中的作用

涉及碘或吡啶碘化物的反应可以导致有机碲碘化物的形成,表明其在合成有机金属化学中的应用 (Faoro 等人,2009 年)。

作用机制

Target of Action

1,2-Dimethylpyridinium iodide, also known as 1,2-dimethylpyridin-1-ium iodide, is a chemical compound with the formula C7H10IN It is commonly used as an oxidizing agent, reducing agent, and catalyst in organic synthesis reactions .

Mode of Action

It is known to exhibit strong oxidative and reductive properties and can readily undergo charge transfer reactions . In organic synthesis reactions, it can catalyze oxidation desulfurization, hydrogenation deoxygenation, and cyclization reactions .

Action Environment

The action, efficacy, and stability of 1,2-Dimethylpyridinium iodide can be influenced by various environmental factors. It is a white solid that is soluble in water and organic solvents . It should be handled as an organic compound and appropriate safety procedures should be followed . It may cause irritation to the eyes, skin, and respiratory system, and direct contact with skin, eyes, and respiratory tract should be avoided . It decomposes easily under sunlight or high temperatures . Therefore, it should be stored in a dark place at room temperature .

属性

IUPAC Name |

1,2-dimethylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.HI/c1-7-5-3-4-6-8(7)2;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNULCUYNXDDQCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007401 | |

| Record name | 1,2-Dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylpyridinium iodide | |

CAS RN |

872-73-1 | |

| Record name | Pyridinium, 1,2-dimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Picolinium, 1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylpyridinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of 3-hydroxy-4-hydroxyiminomethyl-5-hydroxymethyl-1,2-dimethylpyridinium iodide based on computational studies?

A: Computational studies using Density Functional Theory (DFT) with the B3LYP functional and LanL2DZ basis set were conducted on this compound [, , ]. These studies provided insights into its optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO). The results contribute to understanding its reactivity and potential interactions with other molecules.

Q2: How do the calculated electronic properties of 3-hydroxy-4-hydroxyiminomethyl-5-hydroxymethyl-1,2-dimethylpyridinium iodide relate to its potential reactivity?

A: The HOMO-LUMO energy gap, dipole moment, electronegativity, and chemical hardness and softness were calculated [, , ]. These electronic properties offer insights into the molecule's reactivity, stability, and potential for interactions with other chemical species. For example, the HOMO-LUMO gap is related to its kinetic stability and chemical reactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)

![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)